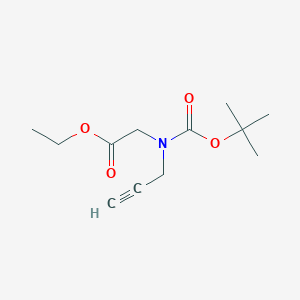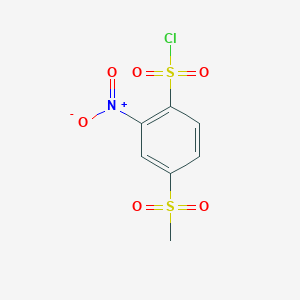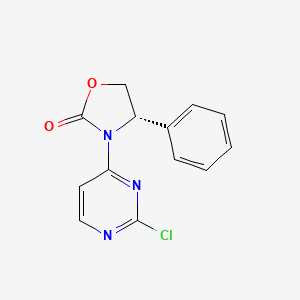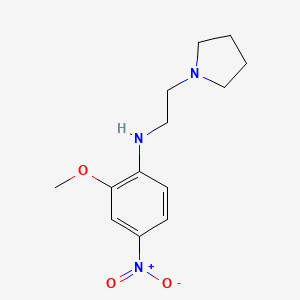
3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile
概要
説明
3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile is a synthetic organic compound that features a complex aromatic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile typically involves multiple steps, including halogenation, nitrile formation, and amination. The process may start with a chlorinated phenol derivative, which undergoes nucleophilic substitution with a fluorinated benzylamine. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or receptor binding due to its unique functional groups.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism by which 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile: shares similarities with other halogenated aromatic compounds, such as chlorofluorobenzenes and aminobenzonitriles.
Uniqueness
The unique combination of functional groups in this compound, including the aminomethyl, chloro, and fluoro substituents, distinguishes it from other compounds. This structural uniqueness may confer specific reactivity and binding properties, making it valuable for targeted applications.
特性
分子式 |
C14H9Cl2FN2O |
|---|---|
分子量 |
311.1 g/mol |
IUPAC名 |
3-[3-(aminomethyl)-6-chloro-2-fluorophenoxy]-5-chlorobenzonitrile |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-10-3-8(6-18)4-11(5-10)20-14-12(16)2-1-9(7-19)13(14)17/h1-5H,7,19H2 |
InChIキー |
WCXOLXMRYQMCRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CN)F)OC2=CC(=CC(=C2)C#N)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B8315177.png)
![4-[Benzenesulfonyl-(4-chloro-benzyl)-amino]-benzoic acid](/img/structure/B8315178.png)


![4,4'-[1,4-Piperidinediylbis(3,1-propanediyloxy)]bis[benzenecarboximidamide] monohydrochloride](/img/structure/B8315197.png)








